JWH-133

Descripción general

Descripción

JWH-133 es un cannabinoides sintético que actúa como un agonista potente y selectivo para el receptor cannabinoide tipo 2 (CB2). Fue descubierto por John W. Huffman, en honor a quien lleva su nombre. El compuesto es conocido por su alta selectividad hacia los receptores CB2 en comparación con los receptores CB1, lo que lo convierte en una herramienta valiosa en la investigación científica, particularmente en el estudio del sistema endocannabinoide y su papel en varios procesos fisiológicos y patológicos .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción

La síntesis de JWH-133 implica varios pasos, comenzando desde precursores disponibles comercialmenteLas condiciones de reacción generalmente implican el uso de bases fuertes y solventes orgánicos bajo temperaturas controladas para asegurar que el producto deseado se obtenga con alta pureza .

Métodos de producción industrial

Si bien los métodos específicos de producción industrial para this compound no están ampliamente documentados, el enfoque general implicaría la escalabilidad de los procedimientos de síntesis de laboratorio. Esto incluiría la optimización de las condiciones de reacción, el uso de reactivos de grado industrial y el empleo de reactores a gran escala para producir el compuesto en cantidades masivas. Las medidas de control de calidad serían esenciales para garantizar la consistencia y la pureza del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones

JWH-133 experimenta varias reacciones químicas, incluyendo:

Oxidación: El compuesto puede ser oxidado bajo condiciones específicas para formar varios derivados oxidados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en this compound, alterando potencialmente su actividad biológica.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y varios solventes orgánicos. Las condiciones de reacción, como la temperatura y el pH, se controlan cuidadosamente para lograr las transformaciones deseadas .

Productos principales formados

Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede llevar a la formación de derivados hidroxilados, mientras que las reacciones de sustitución pueden producir una variedad de análogos con diferentes cadenas laterales .

Aplicaciones Científicas De Investigación

JWH-133 tiene una amplia gama de aplicaciones de investigación científica, incluyendo:

Química: Utilizado como un compuesto de referencia en el estudio de los cannabinoides sintéticos y sus propiedades químicas.

Biología: Employed in research on the endocannabinoid system, particularly in understanding the role of CB2 receptors in immune modulation and inflammation.

Medicina: Investigado por sus potenciales efectos terapéuticos en condiciones como enfermedades neurodegenerativas, cáncer y trastornos inflamatorios. .

Industria: Utilizado en el desarrollo de nuevos fármacos que se dirigen al sistema endocannabinoide.

Mecanismo De Acción

JWH-133 ejerce sus efectos principalmente a través de su acción sobre los receptores CB2. Al unirse a estos receptores, activa varias vías de señalización que modulan las respuestas inmunitarias, reducen la inflamación y protegen contra la neurotoxicidad. La alta selectividad del compuesto para los receptores CB2 en comparación con los receptores CB1 minimiza los efectos psicoactivos, lo que lo convierte en una opción más segura para el uso terapéutico .

Comparación Con Compuestos Similares

Compuestos similares

Dimethylbutyl-Delta-8-THC: Similar en estructura, pero con un grupo hidroxilo en la estructura del fenol, lo que lleva a una diferente actividad del receptor.

WIN 55,212-2: Otro cannabinoide sintético con actividad en los receptores CB1 y CB2.

HU-210: Un potente cannabinoide sintético con alta afinidad por los receptores CB1 y CB2

Unicidad de JWH-133

La singularidad de this compound reside en su alta selectividad para los receptores CB2, lo que le permite modular las respuestas inmunitarias y reducir la inflamación sin los efectos psicoactivos asociados con la activación del receptor CB1. Esto lo convierte en una herramienta valiosa tanto en la investigación como en las posibles aplicaciones terapéuticas .

Actividad Biológica

JWH-133 is a synthetic cannabinoid that selectively activates the cannabinoid receptor type 2 (CB2R), which is primarily involved in modulating immune responses and inflammation. This compound has garnered attention for its diverse biological activities, particularly in therapeutic contexts. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound is characterized by its high selectivity for CB2R, exhibiting over 200-fold greater affinity for this receptor compared to the cannabinoid receptor type 1 (CB1R) with a Ki value of 3.4 nM . Unlike many cannabinoids, this compound does not induce psychotropic effects, making it a candidate for therapeutic applications without central nervous system-related side effects.

Mechanism of Action:

- CB2R Activation: this compound binds to CB2R, leading to various downstream signaling pathways that mediate its effects on inflammation, apoptosis, and immune modulation .

- Antioxidant Effects: It has been shown to reduce oxidative stress by downregulating NF-κB activation and promoting antioxidant responses .

Biological Activities

The biological activities of this compound span several areas, including anti-inflammatory, anticancer, neuroprotective, and cardioprotective effects.

1. Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties. In studies involving hypoxic ischemic encephalopathy (HIE), treatment with this compound resulted in a marked decrease in pro-inflammatory cytokines such as TNFα and MIP1α. This was associated with reduced apoptosis in neuronal cells .

| Study | Treatment | Result |

|---|---|---|

| HIE Model | This compound + Hypothermia | TNFα decreased by 57.7% (p=0.0072) |

| HIE Model | This compound Alone | Reduced TUNEL+ apoptotic cells to 6.9% |

2. Anticancer Activity

Research indicates that this compound exhibits anticancer effects across various cancer models. It has been noted to inhibit tumor growth and induce apoptosis in cancer cell lines.

Case Study:

In a study on human ovarian cancer cells, treatment with this compound resulted in significant induction of apoptosis and decreased cell proliferation at concentrations ranging from 10 to 50 µM .

3. Neuroprotective Effects

This compound has shown promise in protecting against neurotoxicity associated with HIV infection and other neurodegenerative conditions. In vitro studies highlighted its ability to downregulate markers of oxidative stress and inflammation in HIV-infected macrophages .

| Condition | Effect Observed |

|---|---|

| HIV Neurotoxicity | Downregulation of CATB and NF-κB signaling |

| Ischemic Stroke | Reduced neuronal apoptosis |

4. Cardioprotective Effects

In models of cardiac injury, this compound has been shown to protect against damage by reducing oxidative stress and inflammation, thereby improving cardiac function post-injury .

Summary of Findings

The cumulative evidence suggests that this compound holds significant therapeutic potential due to its multifaceted biological activities:

- Immunomodulation: Reduces T-cell infiltration and inflammatory cytokine expression.

- Antioxidant Properties: Protects against oxidative damage in various tissues.

- Cancer Therapy: Induces apoptosis in multiple cancer cell lines.

- Neuroprotection: Mitigates neurotoxic effects in models of HIV and ischemia.

Future Directions

While the preclinical data on this compound is promising, further research is warranted to elucidate its safety profile and efficacy in human clinical trials. The potential for developing this compound as a therapeutic agent for conditions such as chronic pain, inflammation-related diseases, and cancer remains an exciting area for future investigation.

Propiedades

IUPAC Name |

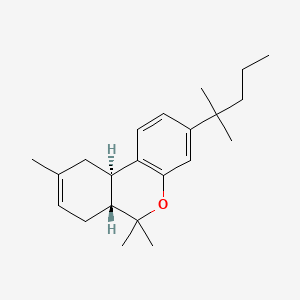

(6aR,10aR)-6,6,9-trimethyl-3-(2-methylpentan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O/c1-7-12-21(3,4)16-9-10-17-18-13-15(2)8-11-19(18)22(5,6)23-20(17)14-16/h8-10,14,18-19H,7,11-13H2,1-6H3/t18-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSBFLLZNALVODA-RBUKOAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(C)C1=CC2=C(C=C1)C3CC(=CCC3C(O2)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(C)(C)C1=CC2=C(C=C1)[C@@H]3CC(=CC[C@H]3C(O2)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30426077 | |

| Record name | JWH-133 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

259869-55-1 | |

| Record name | JWH 133 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=259869-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylbutyl-1-deoxy-delta(9)-THC | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0259869551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JWH-133 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JWH-133 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TDG8048RDA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: JWH133 acts as an agonist of CB2R, meaning it binds to the receptor and activates it. [, , , , ] This activation triggers various downstream effects, primarily through the Gi/o signaling pathway. These effects include:

- Inhibition of adenylyl cyclase activity: JWH133 binding reduces cAMP production, impacting various cellular processes. []

- Modulation of immune responses: JWH133 can suppress inflammatory responses by influencing cytokine production and immune cell activity. [, ]

- Neuroprotective effects: JWH133 has shown potential in reducing neuronal damage in stroke models by promoting neurogenesis and reducing inflammation. []

- Potential anti-fibrotic effects: Studies suggest JWH133 may limit collagen production by human fibroblasts, potentially impacting wound healing and fibrotic diseases. []

A: CB2R is primarily found on immune cells but is also expressed in the central nervous system, including microglia and neurons. [] Following a stroke, CB2R expression increases, suggesting a role in the brain's response to injury. [] Research indicates that JWH133, through CB2R activation, may contribute to stroke recovery by:

- Promoting neuroblast migration: JWH133 appears to enhance the migration of neuroblasts, precursor cells to neurons, towards the stroke-damaged area. This migration is crucial for neurogenesis, the formation of new neurons, which can aid in functional recovery. []

- Improving sensorimotor function: Studies using animal models of stroke have shown that JWH133 treatment is associated with improved performance in behavioral tests assessing sensorimotor skills, suggesting a positive impact on functional recovery. []

A: JWH133 exhibits a bias towards G-protein signaling pathways upon CB2R activation. [] This contrasts with some other cannabinoid classes, such as classic cannabinoids like Δ9-tetrahydrocannabinol, which show little to no efficacy in activating certain non-canonical pathways, like β-arrestin recruitment. [] This difference in functional selectivity highlights the complexity of CB2R signaling and the diverse pharmacological profiles of different cannabinoid ligands. Understanding these distinct signaling biases is crucial for developing targeted therapies with improved efficacy and reduced side effects.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.